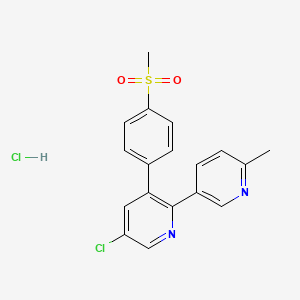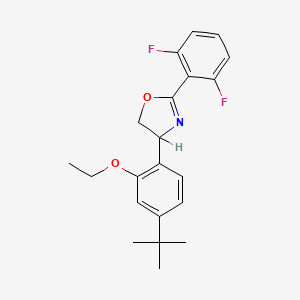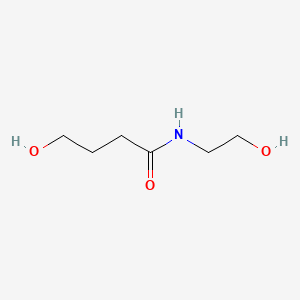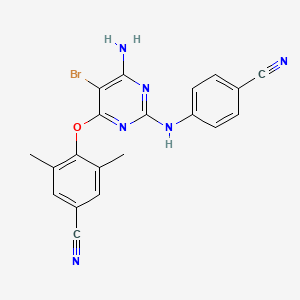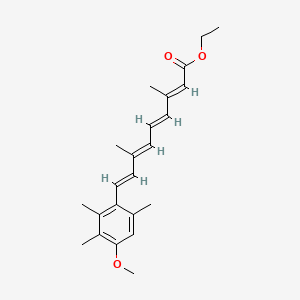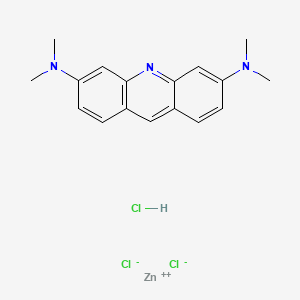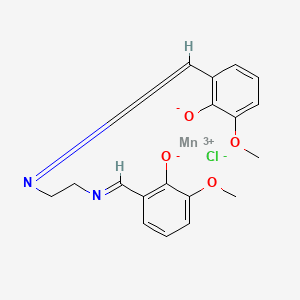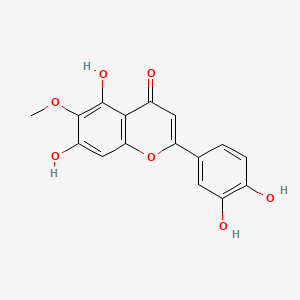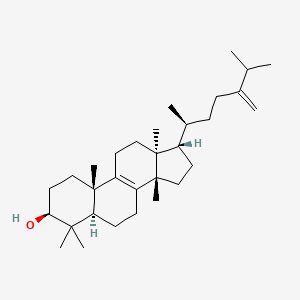
F1063-0967
Overview
Description
F1063-0967 is a chemical compound known for its role as an inhibitor of dual-specificity phosphatase 26 (DUSP26). This compound has shown significant potential in inducing apoptosis in certain cancer cell lines, making it a valuable tool in cancer research .
Mechanism of Action
Target of Action
F1063-0967, also known as BCP29426, is a potent inhibitor of Dual-specificity phosphatase 26 (DUSP26) with an IC50 value of 11.62 μM . DUSP26 is a type of phosphatase that plays a crucial role in the regulation of intracellular signaling pathways, which in turn influence a broad range of physiological processes .
Mode of Action
The compound this compound interacts with DUSP26, inhibiting its activity. This inhibition is significant as it leads to the induction of apoptosis in certain cell lines. For instance, at concentrations above 0.1 μM, this compound remarkably induces apoptosis in the IMR32 cell line .
Biochemical Pathways
The inhibition of DUSP26 by this compound affects key biochemical pathways, most notably the MAP kinase (MAPK) cascades . These cascades are involved in a wide variety of cellular processes, including cell proliferation, differentiation, and apoptosis.
Result of Action
The primary result of this compound’s action is the induction of apoptosis in certain cell lines. For example, in the IMR32 cell line, this compound induces apoptosis with an IC50 value of 4.13 μM . This suggests that this compound could potentially be used as a therapeutic agent in conditions where the induction of apoptosis is beneficial, such as in the treatment of certain types of cancer.
Biochemical Analysis
Biochemical Properties
F1063-0967 plays a crucial role in biochemical reactions by inhibiting DUSP26, an enzyme involved in the regulation of intracellular signaling pathways. DUSP26 is known to interact with various proteins and enzymes, including the MAP kinase (MAPK) cascades . The inhibition of DUSP26 by this compound leads to the modulation of these signaling pathways, which are critical for numerous cellular processes. The compound’s interaction with DUSP26 results in the induction of apoptosis in IMR-32 neuroblastoma cells, highlighting its potential therapeutic applications .
Cellular Effects
This compound has been shown to induce apoptosis in various cell lines, particularly in IMR-32 neuroblastoma cells, with an IC50 value of 4.13 μM . This compound does not significantly affect the HL7702 cell line and has minimal inhibitory effects on the SH-SY5Y cell line . The induction of apoptosis by this compound is associated with its ability to modulate cell signaling pathways, including those involving p53 and p38, which are crucial for cell survival and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its inhibition of DUSP26, which leads to the activation of downstream signaling pathways such as the MAPK cascades . This inhibition results in the phosphorylation and activation of proteins involved in apoptosis, including p53 and p38 . The compound’s ability to induce apoptosis in neuroblastoma cells is a direct consequence of these molecular interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and retains its activity for extended periods . Long-term studies have shown that this compound can induce sustained apoptosis in neuroblastoma cells, with minimal degradation over time . These findings suggest that the compound is suitable for long-term biochemical and cellular studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound effectively inhibits DUSP26 and induces apoptosis without causing significant toxicity . At higher dosages, this compound may exhibit toxic effects, including adverse impacts on cellular function and overall health . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways that regulate the activity of DUSP26 and its downstream targets . The compound interacts with enzymes and cofactors that modulate the phosphorylation status of proteins involved in cell signaling . These interactions influence metabolic flux and the levels of various metabolites, contributing to the compound’s overall biochemical effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its inhibitory effects on DUSP26 . The distribution of this compound within cells is crucial for its activity and effectiveness in modulating cellular processes .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it interacts with its target enzyme, DUSP26 . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to particular organelles . This subcellular localization is essential for the compound’s activity and its ability to modulate cellular signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of F1063-0967 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving the use of specific reagents and catalysts .
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization and chromatography to obtain the final product with a purity of ≥98% .
Chemical Reactions Analysis
Types of Reactions
F1063-0967 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms of the compound .
Scientific Research Applications
F1063-0967 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of dual-specificity phosphatase 26 and its effects on various biochemical pathways.
Biology: Employed in cell biology research to induce apoptosis in specific cancer cell lines, such as IMR-32 neuroblastoma cells.
Medicine: Investigated for its potential therapeutic applications in cancer treatment due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery
Comparison with Similar Compounds
Similar Compounds
- EWP 815
- CX08005
- GSK 2830371
- PRL-3 Inhibitor I
Uniqueness
F1063-0967 is unique due to its high specificity and potency as a dual-specificity phosphatase 26 inhibitor. Its ability to induce apoptosis in specific cancer cell lines with minimal effects on non-cancerous cells sets it apart from other similar compounds .
Properties
IUPAC Name |
2-hydroxy-4-[6-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S2/c1-15-6-8-16(9-7-15)13-20-22(29)26(24(32)33-20)12-4-2-3-5-21(28)25-17-10-11-18(23(30)31)19(27)14-17/h6-11,13-14,27H,2-5,12H2,1H3,(H,25,28)(H,30,31)/b20-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNICWTYEMLCCAS-MOSHPQCFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC(=C(C=C3)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC(=C(C=C3)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



